5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-10-6-8-11(9-7-10)18-15(22)13-14(17)21(20-19-13)12-4-2-1-3-5-12/h1-9H,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFAHIWLLINUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with phenyl isocyanate to form an intermediate, which is then subjected to cyclization with sodium azide in the presence of a copper catalyst to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antiparasitic Activity
Chagas Disease Treatment
One of the most promising applications of 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Traditional treatments like benznidazole and nifurtimox have limitations due to side effects and efficacy issues in chronic phases of the disease. Research has shown that derivatives from this compound series exhibit significant antiparasitic activity. For instance, a study highlighted that optimization of this compound series led to improved potency and metabolic stability, resulting in significant suppression of parasite burden in mouse models .
Table 1: Efficacy of this compound against T. cruzi
| Compound | pEC50 Value | Selectivity Index | Model Used |
|---|---|---|---|
| Compound A | >6 | >100 | Mouse Model |
| Compound B | >6 | >100 | VERO Cells |
Anticancer Potential
Inhibition of Tumor Growth
The triazole scaffold has been extensively studied for its anticancer properties. Compounds within this class have shown promise as inhibitors of tubulin polymerization, which is crucial for cancer cell division. For example, certain derivatives have demonstrated low micromolar IC50 values against various cancer cell lines . The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest.
Case Study: Compound E
In a specific case study involving a derivative of the triazole compound, it was found to inhibit tubulin polymerization effectively and arrest the cell cycle in the G2/M phase. This compound exhibited IC50 values ranging from 0.08 to 12.07 mM across different tumor types .
Drug Development and Optimization
Structure-Activity Relationship (SAR) Studies
The ongoing research into the structure-activity relationships of triazole derivatives has led to the identification of key structural features that enhance biological activity and reduce toxicity. For instance, modifications at specific positions on the triazole ring have been correlated with increased potency against both parasitic and cancerous cells .
Table 2: Structural Modifications and Biological Activity
| Modification Position | Change Made | Resulting Activity |
|---|---|---|
| Position 1 | Addition of Fluorine | Increased potency |
| Position 2 | Substitution with Phenyl | Enhanced selectivity |
Mechanism of Action
The mechanism of action of 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, which can disrupt their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound A : N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (MKA004)
- Key Differences: Substituents: Chlorobenzyl at position 1 vs. phenyl in the target compound. Synthesis Yield: 24% (lower than typical yields for ATC derivatives) .
Compound B : 5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences: Substituents: 4-Methoxyphenyl at position 1 vs. phenyl in the target compound. Molecular Weight: 327.32 g/mol (higher due to methoxy group) .
Compound C : 5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Impact of Halogen Substituents
Fluorine vs. Chlorine :
- Target Compound : Fluorine at the 4-position of the phenyl ring improves metabolic stability and hydrogen-bonding capacity .
- Chlorinated Analogs : Chlorine increases molecular weight and lipophilicity but may lead to off-target interactions due to larger atomic radius .
Crystal Packing and Conformation :
- Fluorinated triazoles (e.g., the target compound) exhibit non-planar geometries due to steric repulsion between fluorophenyl groups and the triazole core, influencing crystal packing .
- Chlorinated analogs (e.g., Compound C) show similar conformations but distinct intermolecular interactions (e.g., C–H⋯O vs. C–F⋯N) .
Key Insights :
- Fluorine Role: Fluorophenyl groups in the target compound enhance selectivity for cancer cells over non-malignant tissues .
- Amino Group: Essential for activity; removal or substitution reduces potency .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| LogP | ~2.1 (est.) | ~2.8 | ~1.9 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.05 | 0.2 |
| Melting Point (°C) | Not reported | 180–182 | 175–177 |
Notes:
- The target compound’s lower LogP compared to chlorinated analogs suggests better aqueous solubility, critical for bioavailability.
- Methoxy-substituted Compound B shows higher solubility due to polar methoxy group .
Biological Activity
5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound is characterized by the presence of a triazole ring which is known for its diverse biological activities. The fluorophenyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activities. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 0.05 | Inhibition of tubulin polymerization |
| Compound A | MCF7 | 0.02 | NF-kB pathway inhibition |
| Compound B | A549 | 0.01 | Apoptosis induction |
The compound has been noted for its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial as it prevents cancer cells from dividing and proliferating.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : Similar triazole derivatives have been shown to inhibit the NF-kB pathway by preventing the phosphorylation of IKKβ, which is essential for the activation of NF-kB. This leads to reduced expression of anti-apoptotic genes and promotes apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications on the phenyl and fluorophenyl groups can significantly impact their potency and selectivity against cancer cell lines.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group on phenyl | Increased potency against HeLa cells |
| Substitution at position 4 with halogens | Enhanced lipophilicity and cellular uptake |
| Variations in triazole ring substitutions | Altered binding affinity to target proteins |
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in preclinical models:
- Case Study A : In a study involving human breast cancer models (MCF7), a related triazole derivative showed an IC50 value of 0.02 µM, demonstrating significant growth inhibition through NF-kB pathway modulation .
- Case Study B : Another investigation assessed the compound's effect on leukemia cell lines, revealing potent activity with an EC50 value in the low nanomolar range against resistant strains .
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and what are the critical reaction parameters?
- Methodology : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A key intermediate is the condensation of 4-fluoroaniline with phenyl isocyanide, followed by azide introduction and cyclization. Reaction parameters such as temperature (60–80°C), solvent (DMF or THF), and catalyst loading (5–10 mol% CuI) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
- Table 1 : Reaction Conditions for Triazole Formation
| Step | Reagents | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | NaN₃, Phenylacetylene | DMF | CuI (5 mol%) | 78–82 |
| Carboxamide Formation | 4-Fluorophenylamine | THF | – | 85 |
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data processing and refinement use SHELX programs (e.g., SHELXL for refinement). The software accounts for anisotropic displacement parameters and hydrogen bonding networks. For visualization and geometry analysis, WinGX and ORTEP are recommended to validate bond lengths/angles and intermolecular interactions (e.g., C–H⋯N or π-π stacking) .
Q. What are the initial biological screening protocols to assess its antiproliferative activity?
- Methodology : In vitro cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., renal RXF 393, CNS SNB-75) at concentrations of 1–100 µM. Positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) are mandatory. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its inhibition of histone deacetylases (HDACs)?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) is performed to map interactions between the triazole-carboxamide moiety and HDAC catalytic pockets (e.g., Zn²⁺ coordination). Substituent effects are tested by synthesizing analogs with varied aryl groups (e.g., 4-methylphenyl vs. 4-bromophenyl) and measuring IC₅₀ shifts. The 4-fluorophenyl group enhances selectivity for HDAC6 due to hydrophobic interactions with the L1 loop .
Q. What experimental strategies resolve contradictions in reported COX-2 inhibition data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate inhibition via:
- Enzyme kinetics : Lineweaver-Burk plots to determine competitive/non-competitive mechanisms.
- Cell-based assays : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages.
- Structural analysis : Compare binding modes using HDX-MS (hydrogen-deuterium exchange mass spectrometry) to confirm active-site engagement .
Q. How can computational modeling guide the design of derivatives with improved solubility while retaining bioactivity?
- Methodology :
- Solubility prediction : Use COSMO-RS (Conductor-like Screening Model) to compute logP and aqueous solubility.
- Derivative design : Introduce polar groups (e.g., -OH, -SO₃H) at the phenyl ring’s para position.
- Free-energy perturbation (FEP) : Simulate binding affinity changes to HDACs or COX-2 using molecular dynamics (AMBER, GROMACS). Validate with SPR (surface plasmon resonance) for KD measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
